molecular formula C6H12O B14156775 cis-1-Propenyl isopropyl ether CAS No. 4188-64-1

cis-1-Propenyl isopropyl ether

Cat. No.: B14156775
CAS No.: 4188-64-1
M. Wt: 100.16 g/mol
InChI Key: PLGKZYGGZOMZHL-PLNGDYQASA-N
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Description

cis-1-Propenyl isopropyl ether: is an organic compound with the molecular formula C6H12O. It is an ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is known for its unique structural configuration, where the propenyl group is in the cis configuration relative to the isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Propenyl isopropyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .

Industrial Production Methods: Industrial production of ethers like this compound often involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control.

Chemical Reactions Analysis

Types of Reactions:

    Acidic Cleavage: Ethers, including cis-1-Propenyl isopropyl ether, can undergo cleavage of the C–O bond using strong acids like HBr or HI.

    Oxidation and Reduction: Ethers are generally resistant to oxidation and reduction under mild conditions, making them stable solvents in various chemical reactions.

Common Reagents and Conditions:

    Acidic Cleavage: Reagents such as HBr or HI are used under acidic conditions to cleave the ether bond.

    Oxidation and Reduction: Ethers are stable under most oxidative and reductive conditions, but strong oxidizing agents can potentially break the ether bond.

Major Products:

    Acidic Cleavage: The major products are typically an alcohol and an alkyl halide.

Mechanism of Action

The primary mechanism of action for cis-1-Propenyl isopropyl ether involves its role as a solvent. It can dissolve a wide range of organic compounds, facilitating various chemical reactions. The molecular targets and pathways are primarily related to its physical properties rather than specific biochemical interactions .

Properties

CAS No.

4188-64-1

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(Z)-1-propan-2-yloxyprop-1-ene

InChI

InChI=1S/C6H12O/c1-4-5-7-6(2)3/h4-6H,1-3H3/b5-4-

InChI Key

PLGKZYGGZOMZHL-PLNGDYQASA-N

Isomeric SMILES

C/C=C\OC(C)C

Canonical SMILES

CC=COC(C)C

Origin of Product

United States

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